(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid
Description
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Properties
IUPAC Name |
(4E)-9-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3.C2HF3O2/c1-16(2)13-24-11-10-23-19(25)17-7-3-4-8-18(17)27-12-6-5-9-21(20(24)26)14-22-15-21;3-2(4,5)1(6)7/h3-8,16,22H,9-15H2,1-2H3,(H,23,25);(H,6,7)/b6-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFNWBGBZQJJSB-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C2=CC=CC=C2OCC=CCC3(C1=O)CNC3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCNC(=O)C2=CC=CC=C2OC/C=C/CC3(C1=O)CNC3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to a class of spirocyclic compounds known for their diverse biological activities. The spiro structure contributes to its unique pharmacological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that spiro compounds exhibit significant antimicrobial properties. For instance, a study on spiroaminopyran derivatives demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged significantly depending on the specific derivative tested. Table 1 summarizes the MIC values for select spiro compounds:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Spiro Compound A | S. aureus | 256 |
| Spiro Compound B | E. coli | 512 |
| Spiro Compound C | Pseudomonas aeruginosa | 128 |
These findings suggest that the spiro structure may enhance the antimicrobial efficacy of these compounds .
Anticancer Activity
Several studies have evaluated the anticancer potential of spiro compounds. A notable investigation utilized an MTT assay to assess the antiproliferative effects against various cancer cell lines including HCT116 (colon carcinoma) and PC3 (prostate carcinoma). The results indicated that certain spiro derivatives exhibited IC50 values as low as 49.72 µM for HL60 cells and 52.81 µM for HCT116 cells (Table 2).
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 52.81 |
| PC3 | 74.40 |
| HL60 | 49.72 |
| SNB19 | 101 |
These results underscore the potential of spiro compounds as anticancer agents due to their ability to inhibit cell proliferation effectively .
Antioxidant Activity
In addition to antimicrobial and anticancer activities, spiro compounds have demonstrated antioxidant properties. Various assays such as DPPH and ABTS have been employed to evaluate their capacity to scavenge free radicals. For example, spiro compounds showed inhibition percentages exceeding 80% in DPPH tests at concentrations of 100 μM (Table 3).
| Compound | DPPH Inhibition (%) |
|---|---|
| Compound A | 82.39 |
| Compound B | 91.32 |
| Compound C | 86.32 |
These findings highlight the potential of these compounds in mitigating oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that spiro compounds may act through multiple pathways including enzyme inhibition and interaction with cellular receptors.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural properties that may interact with biological targets:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa . This makes it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : Research into similar compounds indicates potential anti-inflammatory effects. The structural motifs present in this compound may contribute to modulating inflammatory pathways .
Biochemical Probes
This compound can serve as a biochemical probe to study various enzymatic pathways and receptor interactions:
- Enzyme Interaction Studies : Its ability to bind to specific enzymes or receptors allows researchers to investigate biochemical pathways in greater detail. This can lead to insights into disease mechanisms and the development of targeted therapies .
Synthesis of Novel Derivatives
The compound can be used as a precursor in the synthesis of novel derivatives with enhanced biological activity:
- Heterocyclic Chemistry : The presence of the spiro structure makes it an attractive scaffold for synthesizing new heterocyclic compounds that may possess unique pharmacological profiles .
A study published on the synthesis of similar spiro compounds highlighted their biological activities against various bacterial strains. The synthesized compounds demonstrated significant antimicrobial effects, suggesting that modifications to the spiro structure could enhance potency .
Case Study 2: Molecular Modeling Studies
Molecular modeling studies have been conducted to predict the interactions of this compound with target proteins. These studies utilize computational techniques to simulate binding affinities and predict biological activity based on structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
